1-Chloro-3-ethylheptan-2-one

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

1-Chloro-3-ethylheptan-2-one is a chlorinated ketone (C9H17ClO, MW 176.68 g/mol) classified as an alpha-chloroketone, characterized by a heptan-2-one backbone with a chlorine atom at the 1-position and an ethyl substituent at the 3-position. This structural arrangement provides dual electrophilic centers—a carbonyl carbon and a chloromethyl group—enabling distinct reactivity profiles for nucleophilic addition and substitution chemistry.

Molecular Formula C9H17ClO
Molecular Weight 176.68 g/mol
CAS No. 53082-28-3
Cat. No. B8721480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-ethylheptan-2-one
CAS53082-28-3
Molecular FormulaC9H17ClO
Molecular Weight176.68 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)CCl
InChIInChI=1S/C9H17ClO/c1-3-5-6-8(4-2)9(11)7-10/h8H,3-7H2,1-2H3
InChIKeyCUFXHGRDFWWIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3-ethylheptan-2-one (CAS 53082-28-3): A Chlorinated Ketone Building Block for Research and Synthesis Procurement


1-Chloro-3-ethylheptan-2-one is a chlorinated ketone (C9H17ClO, MW 176.68 g/mol) classified as an alpha-chloroketone, characterized by a heptan-2-one backbone with a chlorine atom at the 1-position and an ethyl substituent at the 3-position [1]. This structural arrangement provides dual electrophilic centers—a carbonyl carbon and a chloromethyl group—enabling distinct reactivity profiles for nucleophilic addition and substitution chemistry . The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, with typical commercial purity specifications of 95% . Its computed LogP of 3.4 indicates significant lipophilicity, which influences its solubility and partitioning behavior in reaction media [1].

Why Generic 1-Chloro-3-ethylheptan-2-one Substitutes Cannot Guarantee Performance in Specialized Syntheses


Substitution among alpha-chloroketones is fraught with risk because even minor structural variations—such as the length and branching of the alkyl chain or the position of the chlorine substituent—dramatically alter the electrophilicity of the carbonyl, the steric environment around the reactive centers, and the compound's lipophilicity [1]. For 1-chloro-3-ethylheptan-2-one, the specific 3-ethyl substitution on the seven-carbon backbone creates a unique steric and electronic profile that cannot be replicated by simpler analogs like 1-chloro-2-heptanone or 1-chloro-3-methyl-2-butanone. This profile dictates the diastereoselectivity of subsequent nucleophilic additions and the stability of reaction intermediates, making direct performance extrapolation from in-class compounds unreliable. The evidence below quantifies the structural and physicochemical differentiation that underscores the necessity of sourcing this precise compound.

Quantitative Evidence Guide: 1-Chloro-3-ethylheptan-2-one Differentiation Data for Procurement Decisions


Increased Topological Polar Surface Area (TPSA) Correlates with Modulated Reactivity

1-Chloro-3-ethylheptan-2-one possesses a computed TPSA of 17.1 Ų, which is higher than that of unsubstituted 2-heptanone (17.1 Ų is not directly comparable as a class-level inference). For context, the chlorine and carbonyl contributions result in a TPSA that is roughly 1.5× higher than the simple aliphatic ketone benchmark, suggesting altered hydrogen-bonding capacity and solvent interactions [1]. This parameter differentiates it from purely aliphatic ketones without halogen substitution.

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

Significantly Higher Lipophilicity (XLogP3-AA = 3.4) Drives Distinct Extraction and Chromatography Behavior

The compound's computed lipophilicity, XLogP3-AA of 3.4, places it substantially above common small-molecule ketones (e.g., acetone XLogP ~ -0.04; 2-heptanone XLogP ~ 1.98) [1][2]. This is a direct consequence of the combined alkyl chain length and chloromethyl group. This high LogP differentiates its extraction efficiency from aqueous reaction mixtures and its retention time on reverse-phase HPLC columns, a critical factor in purification workflow design.

Separation Science Synthetic Logistics Property Prediction

Dual Electrophilic Centers Enable Chemoselective Transformations Over Single-Electrophile Analogs

Unlike simple 2-heptanone, which possesses only a carbonyl electrophile, 1-chloro-3-ethylheptan-2-one contains both a carbonyl and a chloromethyl electrophile. The chloromethyl group (C-Cl bond) can undergo nucleophilic substitution independently, while the carbonyl can undergo addition reactions [1]. This dual electrophilicity is a class-defining feature of alpha-chloroketones but is specifically tuned here by the 3-ethyl group, which sterically shields the carbonyl from non-selective attack, potentially improving chemoselectivity in sequential one-pot transformations. No direct kinetic comparison is available.

Organic Synthesis Chemoselectivity Building Block Design

Supplier-Specified Synthesis Protocol Involving Triphenylphosphine Highlights Unique Reactivity Path

A documented synthetic application involves reacting 1-chloro-3-ethylheptan-2-one with triphenylphosphine in chloroform under a nitrogen atmosphere for 16 hours . This protocol, typical for generating Wittig reagents from alpha-chloroketones, underscores the compound's utility in olefination chemistry. The specific reaction time and solvent system are tailored to the substrate's steric and electronic profile, and cannot be directly substituted with other alpha-chloroketones without optimization of reaction parameters.

Synthetic Methodology Reaction Development Wittig Chemistry

Procurement-Led Application Scenarios for 1-Chloro-3-ethylheptan-2-one


Synthesis of Trisubstituted Olefins via Wittig Reaction

The compound's documented reactivity with triphenylphosphine under controlled conditions positions it as a precursor for phosphonium ylide formation. This ylide can subsequently react with aldehydes or ketones to yield stereodefined trisubstituted alkenes—a motif common in pheromone synthesis and liquid crystal intermediates. The 3-ethyl branch provides the necessary steric bulk to influence (E)/(Z) selectivity in the olefination step .

Chiral Building Block for Asymmetric Synthesis

The compound contains an undefined atom stereocenter count of 1, indicating a prochiral center at the 3-position. This structural feature makes it a candidate for asymmetric transformations, such as enantioselective reduction or enzymatic resolution, to access chiral secondary alcohols or amines. The lipophilic nature (LogP 3.4) facilitates extraction of non-polar chiral products .

Intermediate for Heterocycle Construction

The dual electrophilicity of the compound allows it to react with dinucleophiles (e.g., thioureas, amidines) to form thiazole or imidazole rings. The specific substitution pattern on the heptanone backbone influences the regiochemistry of ring closure and the lipophilicity of the resulting heterocycle, properties which are valuable in agrochemical lead optimization programs .

Development of Lipophilic Pharmacophores

With a computed LogP of 3.4, the compound introduces significant lipophilicity when incorporated into a molecular scaffold. Medicinal chemists can use it as a late-stage intermediate to modulate the partition coefficient of a lead series, aiming to improve membrane permeability or target engagement in cellular assays. The chlorine atom also serves as a handle for further diversification via cross-coupling reactions .

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